4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
説明
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by a quinolin-2-one core substituted with a 3-nitro group, a phenyl ring at position 1, and a 3,5-dimethylpiperidin-1-yl moiety at position 2.
特性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-12-16(2)14-23(13-15)20-18-10-6-7-11-19(18)24(17-8-4-3-5-9-17)22(26)21(20)25(27)28/h3-11,15-16H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIIIUYETRXFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and pharmacological properties.
Chemical Structure and Properties
The chemical structure of 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can be represented as follows:
This compound features a quinoline core substituted with a nitro group and a piperidine moiety, which may influence its biological interactions.
Research indicates that compounds similar to 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one exert their effects through various mechanisms:
- Caspase Activation : Compounds in this class have been shown to activate caspases, leading to apoptosis in cancer cells. This suggests that they may induce programmed cell death through intrinsic pathways .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in tumor cells. The generation of ROS can lead to oxidative stress, damaging cellular components and promoting apoptosis .
- Cell Cycle Arrest : Studies have demonstrated that these compounds can cause cell cycle arrest at specific phases (e.g., G2 phase), which is crucial for inhibiting cancer cell proliferation .
Cytotoxicity Studies
A series of cytotoxicity evaluations have been conducted to assess the effectiveness of 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HL-60 (Leukemia) | 10 | 5 |
| HSC-2 (Oral Carcinoma) | 15 | 4 |
| HCT116 (Colon Carcinoma) | 8 | 6 |
| Non-malignant Cells | 50 | - |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The selectivity index indicates that the compound exhibits greater toxicity towards malignant cells compared to non-malignant cells, suggesting potential for targeted cancer therapy.
Case Studies
Several studies have documented the biological effects of related compounds. For instance:
- Study on Quinoline Derivatives : A study highlighted that derivatives similar to our compound showed significant cytotoxicity against various human tumor cell lines while demonstrating lower toxicity towards non-malignant cells . This reinforces the potential therapeutic application of such compounds in oncology.
- Mechanistic Insights : Another investigation revealed that certain quinoline derivatives induced apoptosis through mitochondrial pathways and caspase activation, aligning with findings for 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the bioavailability and distribution of any therapeutic agent. While specific data on 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is limited, related compounds have shown favorable brain penetration and metabolic stability, which are critical for central nervous system-targeted therapies .
類似化合物との比較
Comparison with Similar Compounds
To contextualize its properties, we compare 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one with structurally related quinolinone derivatives. Key differentiating factors include substituent effects, electronic profiles, and bioactivity trends.
Table 1: Structural and Functional Comparison
Key Findings :
The 3,5-dimethylpiperidin-1-yl group at position 4 introduces steric bulk and lipophilicity, which may improve membrane permeability compared to unsubstituted piperidine analogs.
Replacement of morpholine with piperidine (as in 4-(2,6-dimethylmorpholin-4-yl)-3-nitroquinolin-2(1H)-one) alters hydrogen-bonding capacity, affecting target selectivity .
Pharmacokinetic Considerations :
- The nitro group may confer metabolic liabilities (e.g., reductive activation), whereas the dimethylpiperidine moiety could mitigate rapid clearance via cytochrome P450 enzymes .
Q & A
Q. What are the established synthetic routes for 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one?
The synthesis typically involves multi-step reactions, including:
- Quinolinone core formation : Cyclization of substituted anilines with ketones or esters under acidic or basic conditions.
- Nitro group introduction : Nitration at the 3-position using mixed acids (e.g., HNO₃/H₂SO₄) or milder nitrating agents to avoid over-oxidation.
- Piperidine substitution : Nucleophilic displacement or Buchwald–Hartwig amination to install the 3,5-dimethylpiperidine moiety at the 4-position.
Methodological note : Reaction intermediates should be purified via column chromatography or recrystallization, and characterized using NMR and mass spectrometry to confirm regioselectivity .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- X-ray crystallography : To resolve ambiguities in spatial arrangement (e.g., piperidine ring conformation) .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
Critical step : Compare spectral data with structurally analogous compounds (e.g., quinolinones with piperidine substituents) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the 3,5-dimethylpiperidine group?
Strategies include:
- Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)₂/XPhos) for Buchwald–Hartwig coupling to enhance C–N bond formation efficiency.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity (e.g., 63% yield achieved in 5 minutes for analogous quinolinones) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates during substitution reactions.
Q. How can structural contradictions in spectroscopic data (e.g., NOE vs. X-ray) be resolved?
- Dynamic NMR studies : Assess rotational barriers of substituents (e.g., piperidine ring flipping) to explain discrepancies in NOE correlations.
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate conformational preferences .
- Temperature-dependent crystallography : Capture conformational flexibility in the solid state .
Q. What experimental designs are suitable for evaluating biological activity?
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based screening for kinase or protease targets.
- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values.
- Control compounds : Include structurally similar quinolinones (e.g., 3-nitro derivatives) to isolate the role of the piperidine substituent .
Q. How can researchers address discrepancies in reported bioactivity data?
- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Purity validation : Use HPLC (>95% purity) to rule out confounding effects from synthetic byproducts.
- Meta-analysis : Compare data across studies with analogous compounds (e.g., marine-derived quinolinones with anti-inflammatory activity) .
Q. What computational tools can predict environmental fate or toxicity?
- QSAR models : Predict biodegradability or ecotoxicity using software like EPI Suite or TEST.
- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic stability .
- ADMET profiling : Use SwissADME or pkCSM to estimate absorption, distribution, and toxicity risks .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Expected Features for Target Compound | Reference Compound Example |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (aromatic H), δ 2.4–3.1 ppm (piperidine CH₂) | 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one |
| ¹³C NMR | ~175 ppm (C=O), 125–150 ppm (aromatic C) | 3-Hydroxy-1-methyl-2-[4-(piperidin-1-yl)phenyl]quinolin-4(1H)-one |
| HRMS | [M+H]⁺ calc. for C₂₂H₂₄N₃O₃: 390.1818 | Analogous quinolinones |
Q. Table 2. Recommended Reaction Conditions for Piperidine Substitution
| Parameter | Optimal Range | Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | Higher yields vs. PPh₃-based systems |
| Temperature | 80–100°C | Avoid thermal decomposition |
| Solvent | Toluene or DMF | DMF enhances solubility of intermediates |
| Reaction Time | 12–24 hours | Monitor via TLC for completion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
